molecular formula C9H18N2 B2376030 6-Methyl-decahydro-1,6-naphthyridine CAS No. 135037-28-4

6-Methyl-decahydro-1,6-naphthyridine

Cat. No.: B2376030
CAS No.: 135037-28-4
M. Wt: 154.257
InChI Key: BMRRCEKQTKZDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-decahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Mechanism of Action

Target of Action

6-Methyl-decahydro-1,6-naphthyridine is a derivative of the 1,6-naphthyridine family . The primary targets of 1,6-naphthyridines are often associated with anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

The mode of action of 1,6-naphthyridines, including this compound, is typically related to their interaction with their targets. For instance, some 1,6-naphthyridines have been identified as inhibitors of c-Met kinase, a protein associated with cancer activity

Biochemical Pathways

The biochemical pathways affected by 1,6-naphthyridines depend on their specific targets and mode of action. Given the wide range of biological activities associated with 1,6-naphthyridines, it’s likely that multiple pathways are affected

Result of Action

The result of a compound’s action is the molecular and cellular effects induced by its interaction with its target. For 1,6-naphthyridines, these effects can include a variety of outcomes due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-decahydro-1,6-naphthyridine typically involves the reaction of methyl ketones, malononitrile, and various amines. One innovative method is a water-mediated, catalyst-free synthesis where 2 equivalents of methyl ketones, 2 equivalents of malononitrile, and 1 equivalent of amines are reacted . Another approach involves solvent-free and catalyst-free synthesis by grinding the reactants in a mortar at room temperature for 5-7 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-decahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines to their corresponding reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

6-Methyl-decahydro-1,6-naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-decahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the resulting pharmacological properties. Its methyl group and decahydro structure confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Biological Activity

6-Methyl-decahydro-1,6-naphthyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes two nitrogen atoms. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It has been identified as an inhibitor of c-Met kinase, which is associated with tumor growth and metastasis. This inhibition can lead to reduced cancer cell proliferation.
  • Enzyme Interaction : The compound also shows potential as an enzyme inhibitor, affecting biochemical pathways related to disease processes .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of naphthyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of gene expression .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerH1299 (Lung Cancer)IC50: 10.47 - 15.03 μg/mL
A549 (Lung Cancer)IC50: 10.47 - 15.03 μg/mL
AntimicrobialStaphylococcus aureusMIC: 0.49 µg/mL
Escherichia coliMIC: 3.91 µg/mL
MRSAMIC: 0.98 µg/mL

Notable Research Findings

  • Antitumor Efficacy : In a study examining the anticancer properties of naphthyridine derivatives, compounds similar to this compound exhibited notable cytotoxicity against various cancer cell lines, suggesting a robust potential for therapeutic applications in oncology .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, upregulation of p21 expression and induction of apoptosis were observed in treated cancer cells .

Properties

IUPAC Name

6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRCEKQTKZDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.